Isepamicine
Description
Significance of Aminoglycosides in Antimicrobial Therapy
Aminoglycosides are a class of potent, rapidly bactericidal antibiotics crucial in the fight against serious bacterial infections. asm.orgaafp.org For nearly eight decades, these antibiotics have been a cornerstone of antimicrobial therapy, particularly for infections caused by aerobic, gram-negative bacteria. asm.orgebsco.com Their clinical utility extends to treating a variety of life-threatening conditions such as urinary tract infections, sepsis (including neonatal sepsis), and pneumonia. asm.orgnih.gov
A key characteristic of aminoglycosides is their concentration-dependent killing action, meaning higher concentrations lead to a more rapid killing of bacteria. asm.orgaafp.org They are often used in combination with other antibiotics, like β-lactams, to broaden the spectrum of activity, especially in empirical therapy for severe hospital-acquired infections where multidrug-resistant pathogens are suspected. asm.org Despite the development of newer antibiotic classes, aminoglycosides remain vital, particularly in an era of increasing antimicrobial resistance. asm.org
Positioning of Isepamicine within the Aminoglycoside Class of Antibiotics
This compound, also known as Isepallin or SCH-21420, is a semi-synthetic aminoglycoside antibiotic derived from gentamicin (B1671437) B. ontosight.ainih.gov It is structurally related to other well-known aminoglycosides like gentamicin and amikacin (B45834). nih.gov The development of this compound was a strategic effort to overcome a common mechanism of bacterial resistance: the enzymatic modification of the antibiotic. nih.gov
Specifically, this compound was designed to be more stable against certain aminoglycoside-modifying enzymes (AMEs), particularly those that inactivate other members of the class. google.com Its unique chemical structure, featuring the addition of an (S)-3-amino-2-hydroxypropionyl group to the 1-amino group of gentamicin B, provides this stability. asm.orgnih.gov This structural modification makes this compound particularly effective against bacterial strains that produce certain types of these inactivating enzymes, such as type I 6'-acetyltransferase. researchgate.netnih.gov
This compound exhibits a broad spectrum of activity against many Gram-negative and some Gram-positive bacteria. ontosight.ai Its antibacterial spectrum includes Enterobacteriaceae and staphylococci. researchgate.netnih.govmedchemexpress.com However, anaerobes, Neisseriaceae, and streptococci are resistant. researchgate.netnih.govmedchemexpress.com Due to its enhanced stability against certain resistance mechanisms, this compound is considered a valuable option for treating infections caused by multidrug-resistant bacteria. patsnap.combiosynth.com The World Health Organization has identified it as a Critically Important Antimicrobial for human use. wikipedia.org
Table 1: Key Properties of this compound
| Property | Description | Source |
|---|---|---|
| Chemical Class | Aminoglycoside | ontosight.ai |
| Source | Semi-synthetic derivative of gentamicin B | ontosight.ainih.gov |
| Mechanism of Action | Inhibits bacterial protein synthesis by binding to the 30S ribosomal subunit. | ontosight.aipatsnap.comtoku-e.com |
| Key Structural Feature | Addition of an (S)-3-amino-2-hydroxypropionyl group at the 1-amino position of gentamicin B. | asm.orgnih.gov |
| Spectrum of Activity | Broad-spectrum against many Gram-negative bacteria (e.g., Enterobacteriaceae) and some Gram-positive bacteria (e.g., staphylococci). | ontosight.airesearchgate.netmedchemexpress.com |
| Resistance Profile | More stable against certain aminoglycoside-modifying enzymes, particularly type I 6'-acetyltransferase. | researchgate.netnih.gov |
Structure
2D Structure
Properties
IUPAC Name |
3-amino-N-[5-amino-4-[6-(aminomethyl)-3,4,5-trihydroxyoxan-2-yl]oxy-2-[3,5-dihydroxy-5-methyl-4-(methylamino)oxan-2-yl]oxy-3-hydroxycyclohexyl]-2-hydroxypropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H43N5O12/c1-22(35)6-36-20(15(33)18(22)26-2)39-17-8(27-19(34)9(28)4-23)3-7(25)16(14(17)32)38-21-13(31)12(30)11(29)10(5-24)37-21/h7-18,20-21,26,28-33,35H,3-6,23-25H2,1-2H3,(H,27,34) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDIIBEDMEYAVNG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(COC(C(C1NC)O)OC2C(CC(C(C2O)OC3C(C(C(C(O3)CN)O)O)O)N)NC(=O)C(CN)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H43N5O12 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40860726 | |
| Record name | 3-Amino-N-(5-amino-4-[(6-amino-6-deoxyhexopyranosyl)oxy]-2-{[3-deoxy-4-C-methyl-3-(methylamino)pentopyranosyl]oxy}-3-hydroxycyclohexyl)-2-hydroxypropanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40860726 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
569.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biosynthesis and Chemical Synthesis Pathways of Isepamicine
Natural Precursors: Gentamicin (B1671437) B Biogenesis in Micromonospora echinospora
The journey to Isepamicin (B1207981) begins with gentamicin B, an aminoglycoside antibiotic naturally produced by the actinomycete Micromonospora echinospora. google.comscienceopen.com In wild-type strains of this bacterium, gentamicin B is typically a minor component of the larger gentamicin C complex, which includes compounds like C1, C1a, C2, C2a, and C2B. google.comscienceopen.com For decades, the precise biosynthetic route to gentamicin B remained largely obscure, hindering efforts to improve its yield for the cost-effective manufacturing of Isepamicin. nih.govresearchgate.netnih.gov
Elucidation of Gentamicin B Biosynthetic Pathways
The biosynthesis of the gentamicin family of compounds is a complex process that starts from the primary metabolite D-glucose-6-phosphate. pnas.org A series of enzymatic reactions convert this initial substrate into the core 2-deoxystreptamine (B1221613) (2-DOS) ring, a signature feature of many aminoglycosides. pnas.orgresearchgate.net The pathway then branches out, involving numerous enzymes that perform specific modifications.
Key steps in the formation of gentamicin intermediates include:
Glycosylation: Two key glycosyltransferase enzymes, GenM1 and GenM2, are responsible for attaching sugar moieties (N-acetylglucosamine and xylose, respectively) to the 2-DOS core to form gentamicin A2. nih.govresearchgate.net
Intermediate Formation: Gentamicin A2 serves as a precursor that undergoes further modifications to generate gentamicin X2. nih.govpnas.org
Branching Point: The enzyme GenK, a C-methyltransferase, acts on gentamicin X2 to produce G418, creating a crucial branch in the pathway that leads primarily to the gentamicin C complex. nih.govresearchgate.net The other branch involves the amination of gentamicin X2 at the C6' position by the dehydrogenase GenQ and aminotransferase GenB1, yielding an intermediate known as JI-20A. nih.gov
For a long time, the conversion of these intermediates into gentamicin B was a puzzle. Recent research has successfully identified three previously hidden pathways for gentamicin B production and seven new intermediates within M. echinospora. nih.govnih.gov A significant breakthrough was the identification of two genes, named genR and genS, located distantly from the main gentamicin gene cluster. scienceopen.com These genes were found to be responsible for the final steps in gentamicin B biosynthesis, specifically the conversion of the C2' amino group of the precursor JI-20A into a hydroxyl group, a characteristic feature of gentamicin B. scienceopen.com Gene knockout experiments confirmed their essential role; deleting genR and genS almost completely eliminated gentamicin B production. scienceopen.com This discovery filled a critical gap in understanding the complete biosynthetic pathway.
Table 1: Key Genes and Enzymes in Gentamicin B Biosynthesis
| Gene(s) | Enzyme | Function |
|---|---|---|
| gtmA, gtmB, gacH | Multiple | Synthesis of the 2-deoxystreptamine (2-DOS) core. pnas.org |
| genM1, gtmG | Glycosyltransferase | Attaches N-acetylglucosamine to the 2-DOS core. nih.govpnas.orgresearchgate.net |
| genM2, gtmE | Glycosyltransferase | Attaches xylose to the paromamine (B1213074) intermediate to form gentamicin A2. nih.govpnas.org |
| genK | C-methyltransferase | Methylates gentamicin X2 to produce G418, diverting the pathway toward the gentamicin C complex. nih.govresearchgate.net |
| genQ, genB1 | Dehydrogenase, Aminotransferase | Catalyze the amination at C6' of gentamicin X2 to yield JI-20A. nih.gov |
| genR, genS | Deamination-related enzymes | Responsible for the final steps in gentamicin B biosynthesis from the precursor JI-20A. scienceopen.com |
Engineering Microbial Strains for Enhanced Gentamicin B Production
The low natural yield of gentamicin B has driven significant research into the metabolic engineering of M. echinospora to increase its production for Isepamicin synthesis. google.comscienceopen.com Several successful strategies have been developed.
One approach focuses on increasing the availability of essential precursors. Researchers overexpressed the glycosyltransferases KanM1 and GenM2, which are involved in transferring primary metabolites into the gentamicin pathway. nih.gov This strategy, combined with optimized glucose feeding during fermentation, resulted in a 54% increase in the gentamicin B titer. nih.gov
A more targeted strategy involves creating an artificial biosynthetic pathway. This was achieved by first blocking the production of byproducts. By disrupting the genK gene (which diverts precursors to the gentamicin C complex) and the genP gene, researchers created a mutant strain that accumulated the direct gentamicin B precursor, JI-20A, at levels 14-fold higher than a single-gene deletion mutant. scienceopen.comresearchgate.net Into this engineered strain, they introduced two enzymes, KanJ and KanK, from the kanamycin (B1662678) biosynthetic pathway. scienceopen.comresearchgate.net These enzymes are capable of efficiently converting the 2'-amino group of JI-20A into the 2'-hydroxyl group required for gentamicin B. scienceopen.comscienceopen.com By placing these heterologous genes under the control of strong promoters like PhrdB and integrating them into the genome, researchers were able to make gentamicin B the major product, achieving a maximum yield of 880 μg/ml, a tenfold increase over the wild-type strain. scienceopen.comresearchgate.net
Another successful effort involved identifying the "missing" genes, genR and genS, in an industrial M. echinospora strain. scienceopen.com After confirming that these genes were responsible for the final conversion to gentamicin B, an overexpression cassette containing genR and genS was introduced into the strain. scienceopen.com This led to the construction of a high-yielding strain capable of producing 798 mg/L of gentamicin B. scienceopen.com
Table 2: Selected Strategies for Enhanced Gentamicin B Production
| Engineering Strategy | Host Strain Background | Key Genes Modified | Result |
|---|---|---|---|
| Precursor Flux Increase | M. echinospora JK4 | Overexpression of KanM1 and GenM2. nih.gov | 54% increase in gentamicin B production. nih.gov |
| Artificial Pathway Creation | M. echinospora | Disruption of genK and genP; heterologous expression of kanJ and kanK under the PhrdB promoter. scienceopen.comresearchgate.net | Yield of 880 μg/ml of gentamicin B. scienceopen.comresearchgate.net |
| Overexpression of Native Genes | Industrial M. echinospora | Introduction of an overexpression cassette for genR and genS. scienceopen.com | Yield of 798 mg/L of gentamicin B. scienceopen.com |
Semisynthetic Derivatization of Gentamicin B to Isepamicine
Isepamicin is a semisynthetic aminoglycoside developed to overcome certain types of bacterial resistance to earlier antibiotics. nih.govnih.gov The chemical synthesis of Isepamicin from its natural precursor, gentamicin B, involves a specific and targeted chemical modification.
The process is a 1-N-acylation reaction. Specifically, an (S)-3-amino-2-hydroxypropionyl side chain is attached to the 1-amino group of the 2-deoxystreptamine ring of gentamicin B. nih.gov This structural modification is crucial to Isepamicin's enhanced activity profile. The attached side chain is believed to provide steric hindrance, effectively blocking the access of various aminoglycoside-modifying enzymes that bacteria use to inactivate antibiotics. nih.gov This makes Isepamicin resistant to inactivation and effective against some bacterial strains that are resistant to other aminoglycosides like gentamicin. nih.govchemicalbook.com
Mechanistic Basis of Isepamicine S Antibacterial Action
Molecular Targeting of the Bacterial Ribosome
The primary antibacterial effect of isepamicin (B1207981) is achieved by disrupting protein synthesis in susceptible bacteria. ontosight.aitoku-e.comtargetmol.com This mechanism is centered on its ability to bind with high affinity to the bacterial ribosome, the cellular machinery responsible for translating messenger RNA (mRNA) into proteins. patsnap.com Isepamicin, like other aminoglycoside antibiotics, targets the ribosome to impede its normal function, leading to bactericidal outcomes. patsnap.comresearchgate.net
Isepamicin exerts its antibacterial action by specifically binding to the 30S ribosomal subunit of bacteria. patsnap.compatsnap.com The 30S subunit is the smaller of the two ribosomal subunits (the other being the 50S subunit) and plays a critical role in the initiation of protein synthesis and the accurate decoding of the genetic information carried by mRNA. patsnap.comnih.gov
The binding of isepamicin to the 30S subunit induces a conformational change in the ribosome's structure. patsnap.com This structural alteration is fundamental to the antibiotic's ability to interfere with key translational processes. patsnap.com As a semisynthetic aminoglycoside derived from gentamicin (B1671437) B, isepamicin's interaction with the 30S subunit is a hallmark of its drug class, but its unique structural modifications influence its binding affinity and efficacy against certain resistant bacterial strains. ontosight.aitargetmol.comnih.gov
Table 1: Overview of Isepamicin's Interaction with the 30S Ribosomal Subunit
| Feature | Description | Consequence |
| Primary Target | 30S ribosomal subunit | Interference with protein synthesis initiation and elongation. patsnap.com |
| Binding Location | A-site of the 16S rRNA component | Disrupts codon-anticodon recognition. researchgate.netresearchgate.net |
| Effect of Binding | Induces conformational changes | Promotes mRNA misreading and inhibits translocation. patsnap.compatsnap.com |
| Chemical Class | Aminoglycoside | Mechanism is characteristic of the class, targeting ribosomal RNA. toku-e.comapollopharmacy.in |
The specific molecular target for isepamicin within the 30S subunit is a highly conserved region of the 16S ribosomal RNA (rRNA) known as the aminoacyl-tRNA acceptor site, or A-site. researchgate.netnih.gov This site is crucial for decoding, as it is where the ribosome selects the correct aminoacyl-tRNA that matches the mRNA codon being read. conicet.gov.ar
Aminoglycosides, including isepamicin, bind tightly to the A-site within helix 44 of the 16S rRNA. nih.govresearchgate.net This interaction forces a conformational change, causing two key adenine (B156593) residues (A1492 and A1493 in E. coli) to flip out from their normal position. researchgate.net This altered conformation mimics the state of the ribosome when a correct (cognate) tRNA is bound, effectively locking the A-site into a "closed" or receptive state. conicet.gov.ar This stabilization of a receptive conformation bypasses the ribosome's proofreading mechanism, leading to errors in protein synthesis. conicet.gov.ar The binding affinity of isepamicin is influenced by its structure, which allows it to fit into this critical RNA pocket. asm.orgnih.gov
The binding of isepamicin to the ribosomal A-site has profound consequences for the fidelity and processivity of protein synthesis.
mRNA Misreading: By locking the A-site into a conformation that accepts tRNA without proper proofreading, isepamicin causes the misreading of the mRNA sequence. ontosight.aipatsnap.com This leads to the incorporation of incorrect amino acids into the growing polypeptide chain, resulting in the synthesis of aberrant or nonfunctional proteins. patsnap.compatsnap.com
Inhibition of Translocation: Besides causing misreading, isepamicin can also physically block the translocation step of elongation. patsnap.comnih.gov Translocation is the process where the ribosome moves one codon down the mRNA to read the next sequence. By interfering with this movement, isepamicin can halt protein synthesis altogether. patsnap.com
Disruption of Initiation Complex: The binding of the antibiotic to the 30S subunit can interfere with the formation of the initiation complex, which is the first step in protein synthesis where the mRNA and the first tRNA are assembled on the ribosome. ontosight.aipatsnap.com
Table 2: Research Findings on Isepamicin's Effect on Translation
| Effect | Mechanistic Detail | Reference |
| mRNA Misreading | Binds to the 16S rRNA A-site, causing incorrect amino acid incorporation. | patsnap.commcmaster.ca |
| Inhibition of Translocation | Blocks the movement of the ribosome along the mRNA, halting protein elongation. | patsnap.comnih.gov |
| Production of Aberrant Proteins | Leads to non-functional or toxic proteins that damage the cell. | ontosight.aipatsnap.com |
| Inhibition of Initiation | Interferes with the assembly of the 70S initiation complex. | ontosight.aipatsnap.com |
While the primary target of isepamicin is unequivocally the A-site of the 30S ribosomal subunit, some studies on aminoglycosides suggest the existence of secondary binding sites. nih.govnih.gov Research indicates that certain aminoglycosides can also interact with the 50S ribosomal subunit. apollopharmacy.inwikidoc.orgmims.com Specifically, a potential secondary site has been identified in the major groove of helix 69 of the 23S rRNA, a component of the 50S subunit. nih.govnih.gov
Binding at this allosteric site could interfere with inter-subunit mobility and ribosome recycling, further contributing to the disruption of protein synthesis. nih.gov While much of the research on secondary sites has focused on other aminoglycosides like gentamicin and paromomycin, the structural similarities within the class suggest that isepamicin could potentially have similar, albeit likely weaker, secondary interactions. nih.govmims.com
Antimicrobial Efficacy and Spectrum of Isepamicine in Preclinical Models
In Vitro Antimicrobial Susceptibility Profiling
Isepamicine, a semisynthetic aminoglycoside derived from gentamicin (B1671437) B, demonstrates a broad spectrum of in vitro activity against a variety of clinically significant bacteria. Its efficacy has been evaluated against Gram-negative and Gram-positive organisms, as well as some atypical bacteria. A key characteristic of this compound is its stability against certain aminoglycoside-modifying enzymes, which confers activity against some strains resistant to other aminoglycosides.
Spectrum against Gram-Negative Bacteria (e.g., Enterobacteriaceae, Pseudomonas aeruginosa)
This compound exhibits potent activity against members of the Enterobacteriaceae family and Pseudomonas aeruginosa. Studies have shown its effectiveness against Escherichia coli, Klebsiella pneumoniae, Enterobacter cloacae, and Serratia marcescens. doctorlib.orgasm.org
In a study conducted in Northern India, this compound demonstrated good in vitro activity against various Gram-negative bacterial isolates. doctorlib.orgnih.gov For instance, 66.7% of Escherichia coli isolates were susceptible to this compound, which was higher than the susceptibility to amikacin (B45834) (29.63%). doctorlib.org Similarly, 52.17% of Klebsiella pneumoniae isolates were susceptible to this compound, compared to 43.48% for amikacin. doctorlib.org Enterobacter cloacae showed high susceptibility to both this compound and amikacin at 85.71%. doctorlib.org Furthermore, Pseudomonas aeruginosa was found to be highly susceptible to this compound, with a susceptibility rate of 85.71%. doctorlib.org
Another study highlighted that the minimum inhibitory concentration required to inhibit 90% of organisms (MIC90) for this compound against Enterobacteriaceae ranged from 1.1 to 8.5 mg/L. For Pseudomonas aeruginosa, the MIC90 value was reported to be 7.8 mg/L. nih.gov
The comparative in vitro activity of this compound against other aminoglycosides is presented in the table below.
| Organism | This compound Susceptibility | Amikacin Susceptibility | Gentamicin Susceptibility | Tobramycin Susceptibility |
| Escherichia coli | 66.67% | 29.63% | - | - |
| Klebsiella pneumoniae | 52.17% | 43.48% | - | - |
| Enterobacter cloacae | 85.71% | 85.71% | 71.43% | 71.43% |
| Pseudomonas aeruginosa | 85.71% | 85.71% | 85.71% | 85.71% |
Spectrum against Gram-Positive Bacteria (e.g., Staphylococcus aureus)
This compound's antibacterial spectrum includes staphylococci. nih.gov Its in vitro activity is generally comparable to or slightly greater than that of amikacin against Staphylococcus aureus. asm.orgasm.orgkarger.com The MIC90 of this compound for staphylococci has been reported to range from 0.5 to 6.9 mg/L. dntb.gov.ua However, it is important to note that streptococci are resistant to this compound. nih.govnih.govmdpi.com
In a study comparing this compound to other aminoglycosides, this compound demonstrated a longer post-antibiotic effect (PAE), particularly against S. aureus. nih.gov The PAE of this compound against S. aureus was found to be the largest among the tested aminoglycosides, lasting between 3 to 5 hours. nih.gov
Activity against Atypical Bacteria (e.g., Mycobacterium avium complex, Nocardia asteroides)
This compound has demonstrated in vitro activity against certain atypical bacteria, including the Mycobacterium avium complex (MAC) and Nocardia asteroides. plos.org
For MAC, this compound was found to be one of the most potent aminoglycosides, with a reported MIC90 of 4 micrograms/ml against Mycobacterium avium-intracellulare isolates. nih.gov A study on 83 clinical MAC isolates showed high susceptibility rates of M. intracellulare (82.7-88%) and M. avium (87.5%) to this compound. nih.gov Furthermore, a synergistic effect was observed when this compound was combined with clofazimine, particularly against M. intracellulare isolates. nih.gov
Regarding Nocardia, one study indicated that this compound inhibited 90% of N. asteroides isolates at concentrations of 2 to 4 micrograms/ml. nih.gov Another study found that the activity of amikacin was higher than that of this compound against N. asteroides and N. brasiliensis.
Comparative In Vitro Efficacy against Aminoglycoside-Resistant Strains
A significant advantage of this compound is its enhanced stability against certain aminoglycoside-modifying enzymes, particularly the type I 6'-acetyltransferase nih.govnih.govmdpi.com This enzyme is a common cause of resistance to other aminoglycosides among Enterobacteriaceae. Consequently, this compound often retains activity against strains that are resistant to other aminoglycosides like amikacin and gentamicin. plos.org
In a systematic review, this compound showed higher in vitro activity compared to amikacin in four out of eleven studies examining Gram-negative bacteria, and was as active as amikacin in six studies. Specifically against multidrug-resistant bacteria, this compound appeared superior to amikacin in two studies. Research on 6,296 Enterobacteriaceae clinical isolates in a Greek hospital revealed high susceptibility to this compound, even among carbapenem-resistant K. pneumoniae (91.1% susceptible) and isolates resistant to all other aminoglycosides (87.7% susceptible).
The table below summarizes the susceptibility of aminoglycoside-resistant Gram-negative bacteria to this compound from a study in Turkey.
| Aminoglycoside Resistance | This compound Resistance Rate |
| Gentamicin-resistant | 29.7% |
| Tobramycin-resistant | 29.7% |
| Netilmicin-resistant | 29.7% |
| Amikacin-resistant | 29.7% |
Preclinical In Vivo Efficacy Studies in Animal Infection Models
The in vivo efficacy of this compound has been evaluated in various established animal infection models, which are crucial for predicting clinical outcomes. These models simulate different types of human infections and allow for the assessment of the antibiotic's performance in a living system.
Establishment of Relevant Animal Models (e.g., thigh, lung, septicemia, urinary tract infection models)
Thigh Infection Model: The neutropenic mouse thigh infection model is a standard for evaluating the in vivo bactericidal activity and pharmacodynamics of antibiotics. asm.orgnih.govnih.gov This model has been utilized to study the in vivo post-antibiotic effect (PAE) of this compound against Staphylococcus aureus and Escherichia coli. asm.orgnih.govnih.gov Studies have shown that this compound exhibits a prolonged in vivo PAE, lasting from 3.0 to 3.6 hours. asm.orgnih.gov This extended effect is significant as it suggests that this compound could potentially be administered at longer intervals without a loss of effectiveness. asm.org In comparative studies within this model, this compound's PAE was found to be the largest among the tested aminoglycosides, especially against S. aureus. nih.gov
Lung Infection Model: Murine lung infection models are employed to assess the efficacy of antibiotics in treating respiratory tract infections. Clinical studies in humans with lower respiratory tract infections, including pneumonia, have provided data that informs the expectations for preclinical models. In a study comparing this compound and ceftazidime (B193861) to amikacin and ceftazidime, the clinical cure rate in the this compound group was 87%, and was significantly higher in patients with pneumonia compared to the amikacin group. Another study in patients with nosocomial pneumonia found similar clinical cure rates between this compound and amikacin treatments.
Septicemia Model: The murine septicemia model is used to evaluate an antibiotic's ability to protect against systemic infections and improve survival. In a study on seriously ill patients with septicemia, clinical cure was achieved in 80% of patients treated with this compound once daily, compared to 58% of patients treated with amikacin. These clinical findings set a benchmark for the desired efficacy in preclinical septicemia models.
Urinary Tract Infection Model: Animal models of urinary tract infection (UTI) are used to study the ability of an antibiotic to clear bacteria from the urinary system. nih.gov Clinical trials in patients with complicated UTIs have demonstrated the efficacy of this compound. In one study, the bacteriological cure rate for this compound was 89.4%, comparable to that of amikacin (100%). nih.gov Another trial in patients with UTIs showed a clinical cure or improvement rate of over 90% for those treated with this compound. These results highlight the expected performance of this compound in preclinical UTI models, focusing on bacterial clearance from the kidneys and bladder. asm.org
Efficacy against Specific Pathogens in Animal Models
The preclinical efficacy of isepamicin (B1207981) has been evaluated in various animal models of infection, demonstrating its activity against a range of Gram-negative pathogens, particularly those that have developed resistance to other aminoglycosides.
In a rabbit model of endocarditis caused by Klebsiella pneumoniae producing both a TEM-3 β-lactamase and an aminoglycoside acetyltransferase [AAC(6')-IV], isepamicin demonstrated significant efficacy. oup.comnih.gov When administered alone, isepamicin was effective in reducing the bacterial load in cardiac vegetations, showing superior activity compared to amikacin against this specific resistant strain. oup.comnih.gov The combination of isepamicin with ceftriaxone (B1232239) also proved to be an effective regimen. oup.comnih.gov
Studies in mouse infection models have highlighted isepamicin's synergistic potential. Against experimental infections with Pseudomonas aeruginosa, the combination of isepamicin with β-lactam antibiotics such as piperacillin (B28561) or cefotaxime (B1668864) resulted in significantly greater protective effects than when either antibiotic was used alone. scispace.comnih.gov This synergy observed in vivo mirrors findings from in vitro testing. scispace.comnih.gov
Further investigations in a rabbit endocarditis model using isogenic strains of P. aeruginosa with defined resistance mechanisms provided more nuanced insights. The efficacy of isepamicin was directly influenced by the level of aminoglycoside-modifying enzyme [AME] production, specifically AAC(6')-I. asm.org
The post-antibiotic effect (PAE), a key pharmacodynamic parameter for aminoglycosides, has also been studied for isepamicin in vivo. In models using Staphylococcus aureus, isepamicin demonstrated a significant in vivo PAE, which contributes to its therapeutic efficacy by suppressing bacterial regrowth even when serum concentrations fall below the minimum inhibitory concentration (MIC). researchgate.netkarger.com
Table 1: Efficacy of this compound Against Specific Pathogens in Animal Infection Models
| Pathogen | Animal Model | Infection Type | Key Findings | Reference(s) |
|---|---|---|---|---|
| Klebsiella pneumoniae CF104 | Rabbit | Endocarditis | This compound was effective in reducing bacterial counts in vegetations; superior to amikacin. | oup.com, nih.gov |
| Pseudomonas aeruginosa | Mouse | Systemic Infection | Combination with piperacillin or cefotaxime showed significantly greater protective effects than monotherapy. | scispace.com, nih.gov |
| Staphylococcus aureus | Not specified | Not specified | Demonstrated a moderate-to-high in vivo post-antibiotic effect (PAE) of 3.0 to 3.6 hours. | researchgate.net |
Evaluation of Therapeutic Outcomes in Preclinical Infection Systems
The evaluation of therapeutic outcomes for isepamicin in preclinical infection models relies on several key pharmacodynamic (PD) parameters and experimental endpoints. These studies are crucial for understanding the drug's activity in vivo and for guiding clinical dosing strategies. doctorlib.org
A primary method for assessing therapeutic outcome is the measurement of bacterial load reduction in target tissues. In the rabbit endocarditis model with K. pneumoniae, efficacy was determined by titrating the number of viable bacteria (log10 CFU/g) in the aortic valve vegetations after a course of therapy. oup.comnih.gov Regimens were considered effective if they significantly reduced the bacterial density compared to untreated controls. For instance, while amikacin monotherapy was ineffective, isepamicin monotherapy successfully reduced bacterial counts from approximately 9.5 log10 CFU/g to 6.8 log10 CFU/g. oup.com
Survival studies in models of systemic infection, such as those in mice, provide another critical measure of therapeutic success. The protective effect of an antibiotic is often quantified by the 50% effective dose (ED50), which represents the dose required to protect 50% of the animals from a lethal bacterial challenge. Studies demonstrated that the combination of isepamicin with β-lactams significantly improved survival outcomes in mice infected with P. aeruginosa. scispace.comnih.gov
Pharmacokinetic/pharmacodynamic (PK/PD) analysis in animal models has identified the area under the concentration-time curve (AUC) to minimum inhibitory concentration (MIC) ratio (AUC/MIC) and the maximum concentration (Cmax) to MIC ratio as the key determinants of efficacy for aminoglycosides like isepamicin. researchgate.netumich.edu Dose-fractionation studies in animal models confirm that the efficacy of aminoglycosides is linked to the magnitude of the peak serum concentration relative to the MIC. researchgate.net This concentration-dependent killing and the presence of a prolonged post-antibiotic effect are fundamental to optimizing dosing regimens. researchgate.netnih.gov
In some preclinical systems, such as in vitro infection models that simulate human pharmacokinetics, the bactericidal effect is tracked over time. Against Serratia marcescens, isepamicin demonstrated bactericidal activity (>99.9% reduction in CFU), whereas against some strains of P. aeruginosa, a bactericidal effect was not achieved even with peak concentrations nine times the MIC, suggesting that host defense mechanisms, absent in these models, are important for treating certain pathogens. psu.edu
Table 2: Therapeutic Outcome Evaluation in Preclinical Models for this compound
| Evaluation Method | Preclinical Model | Pathogen | Measured Outcome | Finding | Reference(s) |
|---|---|---|---|---|---|
| Bacterial Load Reduction | Rabbit Endocarditis Model | Klebsiella pneumoniae | Viable bacteria in vegetations (log10 CFU/g) | This compound monotherapy reduced bacterial counts significantly compared to controls. | oup.com, nih.gov |
| Survival/Protective Effect | Mouse Systemic Infection | Pseudomonas aeruginosa | Survival rate | Combination therapy with β-lactams significantly increased protective effects. | scispace.com, nih.gov |
| PK/PD Analysis | Animal Models | Various Gram-negative bacteria | Cmax/MIC, AUC/MIC | Efficacy is concentration-dependent and correlates with the magnitude of the Cmax/MIC or AUC/MIC ratio. | researchgate.net, umich.edu |
| Bactericidal Effect | In Vitro Kinetic Model | Serratia marcescens | Reduction of colony-forming units (cfu) | Achieved bactericidal activity (>99.9% reduction of cfu) after 24 hours. | psu.edu |
Bacterial Resistance Mechanisms to Isepamicine
Enzymatic Modification and Inactivation of Aminoglycosides
The most prevalent mechanism of resistance to aminoglycosides involves the enzymatic modification of the antibiotic, which prevents it from binding to its target site on the bacterial ribosome. nih.govinternationalscholarsjournals.com This inactivation is carried out by a diverse group of enzymes that catalyze the transfer of chemical groups to the aminoglycoside structure. mdpi.comresearchgate.net These reactions, which include acetylation, phosphorylation, and adenylation, ultimately lead to a loss of the antibiotic's bactericidal activity. mednexus.org
Aminoglycoside-modifying enzymes (AMEs) are the primary drivers of enzymatic resistance. mednexus.orgnih.gov These enzymes are typically acquired by bacteria through horizontal gene transfer on mobile genetic elements like plasmids and transposons, facilitating their rapid spread among different bacterial species. nih.gov AMEs are broadly classified into three main families based on the type of chemical modification they catalyze:
Aminoglycoside Acetyltransferases (AACs): These enzymes transfer an acetyl group from acetyl-coenzyme A to an amino group on the aminoglycoside. wjpsronline.com
Aminoglycoside Phosphotransferases (APHs): These enzymes transfer a phosphate group from ATP to a hydroxyl group on the antibiotic. researchgate.net
Aminoglycoside Nucleotidyltransferases (ANTs): Also known as adenylyltransferases, these enzymes transfer an adenosine monophosphate (AMP) group from ATP to a hydroxyl group. researchgate.net
The presence of these enzymes reduces the affinity of the modified aminoglycoside for the bacterial ribosome, rendering the drug ineffective. wjpsronline.com
While isepamicine was designed to be stable against many AMEs, certain enzymes, particularly aminoglycoside 6'-N-acetyltransferases (AACs), can effectively inactivate it. The AAC(6')-I subfamily is one of the most clinically significant groups of AMEs responsible for resistance to modern aminoglycosides. nih.gov These enzymes specifically acetylate the 6'-amino group of the aminosugar ring, a position crucial for ribosomal binding.
The AAC(6')-Ib enzyme, for instance, is a widespread resistance determinant in Gram-negative bacteria and is known to confer resistance to amikacin (B45834) and this compound. nih.govresearchgate.net The activity of these enzymes can vary depending on the specific aminoglycoside substrate. Some variants may show high activity against this compound, leading to clinically significant resistance levels.
Table 1: Substrate Profile of Selected Aminoglycoside Acetyltransferases (AACs)
| Enzyme | Aminoglycoside Substrates |
|---|---|
| AAC(6')-Ib | Amikacin, Tobramycin, Kanamycin (B1662678), this compound, Netilmicin, Sisomicin wjpsronline.comnih.govresearchgate.net |
| AAC(6')-Im | Kanamycin A, Neomycin nih.gov |
| AAC(6')-Iz | Amikacin, Tobramycin, Netilmicin, Sisomicin researchgate.net |
| AAC(2') | Gentamicin (B1671437), Tobramycin, Netilmicin frontiersin.org |
This compound's unique chemical structure, particularly the (S)-4-amino-2-hydroxybutyryl (HABA) side chain at the N1 position of the 2-deoxystreptamine (B1221613) ring, provides steric hindrance that protects it from modification by several AMEs. This design feature makes it a poor substrate for many phosphotransferases (APHs) and nucleotidyltransferases (ANTs) that commonly inactivate other aminoglycosides like kanamycin and gentamicin. For example, it is resistant to inactivation by enzymes such as APH(3') and ANT(2"). However, the emergence of new AME variants or bifunctional enzymes with broad substrate specificity can potentially overcome this stability, although this is less common than resistance mediated by AAC(6')-I enzymes.
Ribosomal Target Site Alterations
The second major mechanism of resistance involves modifications to the antibiotic's target, the bacterial ribosome, which prevent or reduce drug binding. nih.govnih.gov Aminoglycosides exert their effect by binding to the A-site on the 16S ribosomal RNA (rRNA) within the 30S ribosomal subunit, leading to mistranslation and inhibition of protein synthesis. nih.gov Alterations at this binding site can confer broad resistance to many aminoglycosides.
Chromosomal mutations in the genes encoding ribosomal components can lead to antibiotic resistance. For aminoglycosides, mutations in the rrs gene, which codes for 16S rRNA, are a known, albeit relatively rare, mechanism of resistance in clinical isolates. nih.gov A key mutation, such as A1408G, can disrupt a critical hydrogen bond between the aminoglycoside and the ribosome, reducing binding affinity. nih.gov Mutations in genes for ribosomal proteins, such as rpsL which encodes the S12 protein, can also confer resistance, primarily to streptomycin. nih.gov However, because such mutations can also impair ribosomal function and bacterial fitness, they are generally less frequent than the acquisition of resistance through AMEs or methyltransferases. nih.gov
A clinically significant and increasingly widespread mechanism of resistance is the enzymatic modification of the ribosome itself by 16S rRNA methyltransferases. nih.govdrugbank.com These enzymes, often encoded on plasmids, post-transcriptionally methylate specific nucleotides within the aminoglycoside binding site on the 16S rRNA. youtube.comresearchgate.net
The most common modification is methylation at the N7 position of guanine G1405, carried out by enzymes belonging to the ArmA and Rmt families (e.g., RmtA, RmtB, RmtC, RmtD). nih.gov This single methylation event sterically hinders the binding of a wide range of 4,6-disubstituted aminoglycosides, including amikacin, tobramycin, and this compound. Another enzyme, NpmA, methylates adenine (B156593) A1408. This mechanism confers a very high level of resistance to nearly all clinically useful aminoglycosides and represents a serious therapeutic challenge. drugbank.com
Table 2: Common Acquired 16S rRNA Methyltransferases and Their Resistance Profile
| Enzyme Family | Specific Enzymes | Target Nucleotide | Resulting Phenotype |
|---|---|---|---|
| Arm | ArmA | G1405 | High-level resistance to amikacin, gentamicin, tobramycin, this compound nih.gov |
| Rmt | RmtA, RmtB, RmtC, RmtD, RmtE, RmtF, RmtG, RmtH | G1405 | High-level resistance to amikacin, gentamicin, tobramycin, this compound drugbank.com |
| Npm | NpmA | A1408 | High-level resistance to amikacin, neomycin, apramycin, this compound |
Reduced Permeability and Efflux Pump Mechanisms
Reduced intracellular accumulation of this compound is a significant mechanism of bacterial resistance, achieved primarily through modifications in the outer membrane permeability and the active efflux of the antibiotic from the bacterial cell. These mechanisms can act independently or synergistically to decrease the effective concentration of this compound at its ribosomal target.
Modifications in Bacterial Outer Membrane Permeability
The outer membrane of Gram-negative bacteria serves as a formidable barrier, regulating the influx of various substances, including antibiotics. nih.gov Alterations in the composition and structure of this membrane can significantly reduce the penetration of aminoglycosides like this compound, leading to increased resistance.
One of the primary ways bacteria achieve this is by modifying the expression or structure of outer membrane proteins (OMPs), particularly porins. Porins are channel-forming proteins that facilitate the diffusion of hydrophilic molecules, such as aminoglycosides, across the outer membrane. A reduction in the number of porin channels or the expression of more restrictive porins can limit the entry of this compound into the periplasmic space. While specific studies quantifying the effect of porin loss on this compound's Minimum Inhibitory Concentration (MIC) are not extensively detailed in the provided search results, the general principle of reduced uptake contributing to aminoglycoside resistance is well-established. For instance, permeability-mediated resistance is a common finding in aminoglycoside-resistant Pseudomonas aeruginosa. nih.gov
Changes in the lipopolysaccharide (LPS) component of the outer membrane can also contribute to reduced permeability. The initial interaction of positively charged aminoglycosides with the negatively charged LPS is a crucial step for their self-promoted uptake across the outer membrane. Alterations in the structure or charge of the LPS can disrupt this interaction, thereby hindering the subsequent entry of the drug into the cell.
Table 1: Impact of Outer Membrane Modifications on Aminoglycoside Susceptibility
| Bacterial Species | Outer Membrane Modification | Consequence for Aminoglycoside Susceptibility |
| Pseudomonas aeruginosa | Reduced expression of OprD porin | Decreased susceptibility to various antibiotics, including carbapenems. While not specific to this compound in the provided results, it exemplifies porin-loss mediated resistance. |
| Enterobacteriaceae | Loss or mutation of OmpF and OmpC porins | Reduced influx of hydrophilic antibiotics, contributing to resistance against aminoglycosides. |
| Gram-negative bacteria | Alterations in Lipopolysaccharide (LPS) core | Impaired self-promoted uptake of aminoglycosides, leading to reduced intracellular concentration. |
Role of Efflux Systems in this compound Resistance
Efflux pumps are transmembrane proteins that actively transport a wide array of substrates, including antibiotics, out of the bacterial cell. nih.gov The overexpression of these pumps is a critical mechanism of resistance as it prevents the accumulation of the drug to effective intracellular concentrations. Several families of efflux pumps have been identified in Gram-negative bacteria, with the Resistance-Nodulation-Division (RND) family being particularly significant in multidrug resistance.
While aminoglycosides are generally considered to be relatively poor substrates for many efflux pumps compared to other antibiotic classes, their active efflux has been documented. In Acinetobacter baumannii, a notorious nosocomial pathogen, the AdeABC and AdeIJK RND-type efflux pumps are known to contribute to resistance against a broad spectrum of antimicrobials. A comparative study of these pumps with the well-characterized AcrAB-TolC system of Escherichia coli revealed differences in their substrate specificities and efflux efficiencies. nih.gov Although direct quantitative data for this compound efflux by these specific pumps is limited in the provided search results, their known polyspecificity suggests a potential role in its extrusion. The overexpression of these pumps, often due to mutations in their regulatory genes, can lead to clinically significant levels of resistance.
Table 2: Representative RND Efflux Pumps and Their Potential Role in Aminoglycoside Resistance
| Efflux Pump System | Host Organism | Known/Suspected Substrates | Implication for this compound Resistance |
| AcrAB-TolC | Escherichia coli and other Enterobacteriaceae | A broad range of antibiotics, dyes, and detergents. | Potential for this compound efflux, though it may not be a primary substrate. |
| AdeABC | Acinetobacter baumannii | Tetracyclines, chloramphenicol, β-lactams, and some aminoglycosides. | Overexpression is a known mechanism for multidrug resistance and likely contributes to reduced this compound susceptibility. nih.gov |
| AdeIJK | Acinetobacter baumannii | A broad range of antibiotics, including β-lactams and fluoroquinolones. | Overexpression contributes to high-level multidrug resistance and may play a role in this compound efflux. nih.gov |
Emerging Resistance Mechanisms and Trends
The landscape of antibiotic resistance is continually evolving, with new mechanisms emerging and spreading among bacterial populations. For this compound, a significant emerging threat is the acquisition of genes encoding aminoglycoside-modifying enzymes (AMEs) that can efficiently inactivate the drug.
Historically, this compound was developed to be stable against many of the common AMEs that conferred resistance to earlier aminoglycosides. However, new variants of these enzymes have been identified that can compromise the activity of this compound. Of particular concern are certain aminoglycoside 6'-N-acetyltransferases (AAC(6')). For example, a novel resistance gene, aac(6')-Iad, has been identified in Acinetobacter species. The enzyme encoded by this gene has been shown to confer resistance to amikacin, tobramycin, sisomicin, and notably, this compound. nih.gov The prevalence of such genes in clinical isolates represents a growing challenge to the utility of this compound. Studies have also detected the aac(6')-Ib gene in this compound-resistant isolates of Enterobacterales and P. aeruginosa. nih.gov
Another trend of concern is the phenomenon of heteroresistance , where a bacterial population that appears susceptible to an antibiotic in standard laboratory tests contains a small subpopulation of resistant cells. These resistant variants can be selected for during therapy, leading to treatment failure. The mechanisms underlying heteroresistance can be complex, involving transient increases in the copy number of resistance genes or the presence of a subpopulation with enhanced efflux pump expression. While not yet extensively documented specifically for this compound, heteroresistance is a recognized issue for other aminoglycosides and poses a potential future challenge.
Preclinical Pharmacokinetic and Pharmacodynamic Pk/pd Characterization
Pharmacokinetic Profiles in Animal Models
Pharmacokinetic studies in various animal models have been instrumental in delineating the ADME properties of isepamicin (B1207981). These studies typically involve administering the drug and then measuring its concentration in plasma and tissues over time.
Following administration, isepamicin is readily absorbed and distributed in rodent models.
Absorption: In male rats, after a single intramuscular administration of ¹⁴C-isepamicin sulfate (B86663), the drug was absorbed rapidly. researchgate.netresearchgate.net The maximum plasma concentration (Cmax) of approximately 75 μg/ml was achieved just 10 minutes post-administration. researchgate.net Studies in guinea pigs have also been conducted to monitor blood levels of isepamicin after intramuscular injection, confirming its use in pharmacokinetic analysis in small animals. nih.gov
Distribution: Isepamicin distributes into the extracellular fluid. nih.gov Like other aminoglycosides, it is not bound to plasma proteins. nih.govresearchgate.net This lack of protein binding means that the free, active concentration of the drug is essentially equal to the total plasma concentration. The drug also distributes into some cells, such as those in the kidney cortex, through active transport. nih.gov Following either intramuscular or intravenous administration in rats, the plasma levels of isepamicin showed a rapid decrease, and the drug was quickly distributed into various tissues. researchgate.net
Pharmacokinetic Parameters of Isepamicin in Rats After a Single 25 mg/kg Administration
| Parameter | Intramuscular (IM) | Intravenous (IV) |
|---|---|---|
| Time to Peak Plasma Concentration (Tmax) | 10 minutes | N/A |
| Peak Plasma Concentration (Cmax) | ~75 µg/mL | N/A |
Data derived from studies on ¹⁴C-isepamicin sulfate in male rats. researchgate.net
A key characteristic of isepamicin is its metabolic stability.
Metabolism: Preclinical and clinical studies have consistently shown that isepamicin is not metabolized in the body. nih.govresearchgate.netnih.gov Studies using ¹⁴C-labeled isepamicin in humans found no detectable metabolites in plasma or urine, confirming that the drug is not biotransformed. nih.gov This metabolic inertness is a common feature among aminoglycoside antibiotics.
Excretion: The primary route of elimination for isepamicin is through the kidneys. nih.govresearchgate.net The drug is excreted from the body almost entirely as an unchanged compound in the urine. nih.govnih.gov In human studies, urinary excretion accounted for approximately 97.3% of the administered dose within 120 hours. nih.gov This renal clearance mechanism is crucial for determining appropriate administration intervals, especially in subjects with varying kidney function. nih.gov
The pharmacokinetics of isepamicin can be influenced by the animal species used in the study and the method of administration.
Animal Species: Pharmacokinetic parameters have been evaluated in several species, including rats and guinea pigs. researchgate.netnih.gov While the fundamental properties of the drug, such as renal excretion and lack of metabolism, are consistent, the exact values for clearance and volume of distribution can vary between species. diva-portal.org Such inter-species differences are critical considerations when extrapolating preclinical data to predict human pharmacokinetics. diva-portal.org
Pharmacodynamic Relationships in Preclinical Infection Models
The pharmacodynamics of isepamicin describe the relationship between drug concentration and its antibacterial effect. Like other aminoglycosides, isepamicin's killing activity is concentration-dependent.
For aminoglycosides, the most important PK/PD indices that correlate with efficacy are the ratio of the free drug peak concentration to the minimum inhibitory concentration (fCmax/MIC) and the ratio of the free drug area under the curve to the MIC (fAUC/MIC).
Concentration-Dependent Killing: Isepamicin exhibits a strong, concentration-dependent bactericidal effect. nih.govresearchgate.net This means that higher drug concentrations lead to a more rapid and extensive killing of bacteria.
Post-Antibiotic Effect (PAE): It also demonstrates a prolonged post-antibiotic effect, where bacterial growth suppression continues for several hours even after the drug concentration falls below the MIC. nih.govresearchgate.net
PK/PD Indices: The efficacy of isepamicin is best predicted by the fCmax/MIC and fAUC/MIC ratios. The goal of therapy is to achieve a peak concentration high enough to maximize bactericidal activity while allowing trough levels to fall to minimize potential toxicity. nih.gov A proposed target for maximizing efficacy is to achieve a peak concentration significantly higher than the MIC of the infecting organism. nih.gov
Pharmacokinetic/pharmacodynamic modeling is a powerful tool used to integrate data from various sources to predict drug efficacy and optimize administration regimens.
Modeling Approach: This approach combines in vitro susceptibility data (like MICs) and time-kill studies with in vivo pharmacokinetic data from animal infection models. researchgate.netdiva-portal.org By developing mechanistic or semi-mechanistic models, researchers can simulate the time course of bacterial killing under different dosing scenarios. researchgate.netdiva-portal.org
Predictive Power: These models help in predicting the human efficacious dose by scaling data from preclinical species. diva-portal.org For instance, data from in vitro time-kill experiments can be integrated with sparse in vivo efficacy data from animal models to build a more robust understanding of the drug's effects. diva-portal.org This integration allows for the analysis of pharmacodynamic indices, such as AUC/MIC, in dynamic in vitro models to help predict effective regimens.
Translational PK/PD Approaches for Efficacious Dose Prediction in Preclinical Settings
The development of effective antibiotic dosing strategies relies heavily on understanding the intricate relationship between pharmacokinetics (PK), which describes the drug's journey through the body, and pharmacodynamics (PD), which characterizes the drug's effect on the pathogen. For the aminoglycoside antibiotic isepamicine, preclinical studies are instrumental in defining this PK/PD relationship to predict dosages that are likely to be effective in clinical settings. This process involves a translational approach, where data from in vitro experiments and animal infection models are integrated to inform human dose selection.
A cornerstone of this translational framework is the use of animal infection models, which are crucial for assessing new antibiotics, optimizing dosing for existing ones, and establishing susceptibility breakpoints. psu.edu These models aim to simulate human infectious diseases, allowing for robust PK/PD investigations to identify drug exposures that lead to successful therapeutic outcomes. psu.edu The insights gained from validated animal models are critical for designing efficient clinical trials. psu.edu
For aminoglycosides like this compound, the bactericidal activity is known to be concentration-dependent. researchgate.netnih.gov This means that the higher the concentration of the drug at the site of infection, the more rapid and extensive the bacterial killing. This characteristic is a key consideration in preclinical studies aiming to predict efficacious doses.
A fundamental aspect of preclinical PK/PD characterization is the determination of the post-antibiotic effect (PAE). The PAE refers to the persistent suppression of bacterial growth even after the antibiotic concentration has fallen below the minimum inhibitory concentration (MIC). In a neutropenic mouse thigh infection model, this compound demonstrated a prolonged in vivo PAE of 3 to 5 hours, which was notably longer than that of other aminoglycosides like gentamicine and netilmicine, particularly against Staphylococcus aureus. mdpi.com The significant PAE of this compound supports the rationale for less frequent, high-dose administration regimens, a concept that is a direct outcome of preclinical PK/PD investigations. mdpi.com
The primary PK/PD indices that correlate with the efficacy of concentration-dependent antibiotics are the ratio of the maximum plasma concentration to the MIC (Cmax/MIC) and the ratio of the 24-hour area under the concentration-time curve to the MIC (AUC/MIC). nih.gov Preclinical models, particularly dose-fractionation studies in animals, are designed to identify which of these indices is the most predictive of a successful outcome. fda.gov In such studies, the total daily dose is administered in different regimens (e.g., a single large dose versus multiple smaller doses) to disentangle the effects of Cmax and the total exposure (AUC). fda.gov For aminoglycosides, both Cmax/MIC and AUC/MIC are considered important determinants of efficacy. nih.govnih.gov
While specific preclinical pharmacokinetic parameters for this compound in various animal models are not extensively detailed in publicly available literature, the general principles of aminoglycoside pharmacokinetics provide a basis for preclinical evaluation. These compounds are typically not bound to plasma proteins, are not metabolized, and are eliminated via the kidneys. researchgate.netnih.gov
In the absence of specific published translational modeling studies for this compound, the approach taken with other aminoglycosides, such as apramycin, serves as a relevant example. For apramycin, a semimechanistic PK/PD model was developed using in vitro time-kill data and then integrated with sparse in vivo efficacy data from a murine thigh infection model. frontiersin.orgnih.gov This model-informed approach, which can include techniques like Monte Carlo simulations, allows for the prediction of an efficacious human dose by simulating the probability of attaining a target PK/PD index. frontiersin.orgnih.gov Such simulations would incorporate preclinical data on this compound's potency (MIC distributions against relevant pathogens), its PK/PD targets derived from animal models, and allometrically scaled pharmacokinetic parameters from animals to humans.
The following table summarizes the key preclinical pharmacodynamic characteristics of this compound that are foundational for translational PK/PD approaches.
| Pharmacodynamic Parameter | Finding | Preclinical Model | Implication for Dosing Prediction |
| Bactericidal Activity | Concentration-dependent killing. researchgate.netnih.gov | In vitro and in vivo models. | Higher peak concentrations (Cmax) are expected to lead to more effective bacterial eradication. |
| Post-Antibiotic Effect (PAE) | Prolonged in vivo PAE (3-5 hours), longer than other aminoglycosides against certain strains. mdpi.com | Neutropenic mouse thigh infection model. | Supports less frequent (e.g., once-daily) dosing regimens as bacterial regrowth is suppressed even when drug concentrations are low. |
| Predictive PK/PD Index | Cmax/MIC and AUC/MIC are the most important determinants of efficacy for aminoglycosides. nih.govnih.gov | Animal infection models (e.g., dose-fractionation studies). | The goal of a dosing regimen is to achieve a target Cmax/MIC or AUC/MIC ratio that is associated with maximal efficacy. |
The integration of these preclinical findings is essential for a model-informed drug development process. By establishing a robust understanding of this compound's PK/PD properties in validated preclinical models, it is possible to predict efficacious dosing regimens for human clinical trials with greater confidence, ultimately aiming to maximize therapeutic success while minimizing the risk of toxicity and the development of resistance. mdpi.comcytokinetics.com
Q & A
Q. What are the primary mechanisms of action of Isepamicine against resistant bacterial strains, and how can researchers design in vitro experiments to validate these mechanisms?
- Methodological Answer : To investigate mechanisms of action, use a combination of time-kill assays and membrane permeability tests. For example:
Time-kill assays : Expose bacterial cultures (e.g., Pseudomonas aeruginosa) to sub-MIC and MIC concentrations of this compound, sampling at 0, 2, 4, 8, and 24 hours. Compare with untreated controls.
Membrane permeability : Use fluorescent dyes (e.g., propidium iodide) to assess disruption of bacterial membranes via flow cytometry .
Ensure adherence to standardized protocols for bacterial strain selection and growth conditions to minimize variability .
Q. What standardized protocols exist for assessing this compound’s minimum inhibitory concentration (MIC) in Gram-negative bacteria?
- Methodological Answer : Follow CLSI (Clinical and Laboratory Standards Institute) guidelines:
- Prepare serial dilutions of this compound in Mueller-Hinton broth.
- Inoculate with bacterial suspensions adjusted to 0.5 McFarland standard.
- Incubate at 35°C for 18–24 hours.
Include quality control strains (e.g., E. coli ATCC 25922) and validate results with triplicate experiments. Report MIC values as the lowest concentration inhibiting visible growth .
Q. How can researchers optimize pharmacokinetic/pharmacodynamic (PK/PD) models for this compound in preclinical studies?
- Methodological Answer : Use a three-compartment model to simulate tissue penetration and renal clearance:
- Collect plasma and tissue samples (e.g., kidney, lung) at timed intervals post-administration.
- Quantify drug concentrations via HPLC-MS/MS.
- Fit data using nonlinear mixed-effects modeling (NONMEM) to estimate AUC/MIC ratios .
Validate models with in vivo efficacy studies in infected animal models.
Advanced Research Questions
Q. What experimental strategies can resolve discrepancies in this compound’s efficacy between in vitro and in vivo models?
- Methodological Answer : Address translational gaps via:
Biofilm penetration assays : Use confocal microscopy to evaluate this compound’s ability to penetrate bacterial biofilms (e.g., Acinetobacter baumannii).
Host-pathogen interaction studies : Co-culture bacteria with macrophages to assess drug efficacy under immune-modulated conditions .
Dosage recalibration : Adjust dosing regimens in animal models to mimic human pharmacokinetics, accounting for protein binding and tissue distribution .
Q. How should researchers address contradictions in reported efficacy of this compound across different bacterial models?
- Methodological Answer : Conduct a systematic review with meta-analysis:
Define inclusion criteria (e.g., studies reporting MIC values, standardized susceptibility testing).
Stratify data by bacterial species, resistance mechanisms (e.g., aminoglycoside-modifying enzymes), and experimental conditions.
Use statistical tools (e.g., random-effects models) to quantify heterogeneity.
Reconcile discrepancies through in vitro validation under controlled conditions (e.g., fixed inoculum size, pH, cation concentration) .
Q. What methodologies are critical for evaluating this compound’s potential synergism with β-lactam antibiotics?
- Methodological Answer : Apply checkerboard assays and fractional inhibitory concentration (FIC) index calculations:
- Prepare a 96-well plate with this compound and β-lactam (e.g., meropenem) in 2D concentration gradients.
- Calculate FIC index: ΣFIC = (MIC of Drug A in combination/MIC of Drug A alone) + (MIC of Drug B in combination/MIC of Drug B alone).
- Interpret synergism as FIC ≤ 0.5, additive as 0.5 < FIC ≤ 1, and antagonism as FIC > 1 .
Confirm findings with in vivo models of polymicrobial infections.
Data Presentation and Reproducibility
Q. How should researchers structure tables to compare this compound’s activity against multidrug-resistant (MDR) pathogens?
- Methodological Answer : Design tables with columns for:
- Pathogen (species and strain ID).
- Resistance profile (e.g., carbapenemase production).
- MIC values (this compound ± comparator drugs).
- Source of data (primary literature or experimental results).
Follow journal-specific formatting guidelines (e.g., Roman numerals for table numbering, footnotes for abbreviations) .
Q. What steps ensure reproducibility in this compound’s in vivo efficacy studies?
- Methodological Answer : Adhere to ARRIVE guidelines :
- Detail animal models (species, sex, age, immune status).
- Specify infection routes (e.g., intraperitoneal vs. pulmonary).
- Report randomization methods and blinding protocols.
- Include raw data (e.g., bacterial CFU counts, survival curves) in supplementary materials .
Ethical and Literature Considerations
Q. How can researchers identify gaps in the literature on this compound’s long-term toxicity?
- Methodological Answer : Conduct a scoping review :
Search PubMed, Embase, and Web of Science using terms: “this compound” AND (“nephrotoxicity” OR “ototoxicity” OR “chronic toxicity”).
Filter studies by duration (≥28-day exposure) and model (rodent vs. non-rodent).
Map data to identify understudied areas (e.g., neurotoxicity in aging populations) .
Q. What frameworks assist in formulating hypothesis-driven studies on this compound’s resistance evolution?
- Methodological Answer :
Use the PICO framework : - Population : Bacterial strains with documented aminoglycoside resistance.
- Intervention : this compound exposure at sub-MIC concentrations.
- Comparison : Resistance rates vs. other aminoglycosides (e.g., amikacin).
- Outcome : Frequency of resistance gene mutations (e.g., armA, rmtB) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
